molecular formula C16H12O3 B188508 3-(4-Methoxyphenyl)-2H-chromen-2-one CAS No. 23000-33-1

3-(4-Methoxyphenyl)-2H-chromen-2-one

Cat. No. B188508
CAS RN: 23000-33-1
M. Wt: 252.26 g/mol
InChI Key: LDECIIDIVZISJV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2H-chromen-2-one, commonly known as Coumarin-4, is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds that are widely distributed in nature and have various biological activities. Coumarin-4 is a yellow crystalline solid that has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

  • Synthesis of Warfarin and its Analogues : Alonzi et al. (2014) described the use of novel polystyrene-supported TBD catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing compounds like Warfarin and its analogues, including a derivative of 3-(4-Methoxyphenyl)-2H-chromen-2-one, highlighting its role in pharmaceutical synthesis (Alonzi et al., 2014).

  • Phototransformation Studies : Khanna et al. (2015) investigated the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their research revealed the formation of exotic tetracyclic scaffolds and also identified dealkoxylation processes, showcasing the compound's potential in photochemical applications (Khanna et al., 2015).

  • Antibacterial Activity : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds related to 3-(4-Methoxyphenyl)-2H-chromen-2-one, and evaluated their antibacterial activity. They found these compounds exhibited high levels of bacteriostatic and bactericidal activity, indicating their potential in antibacterial applications (Behrami & Dobroshi, 2019).

  • Antimicrobial and Anticancer Applications : Several studies have explored the antimicrobial and anticancer potential of derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. For instance, Ashok et al. (2016) and Singh et al. (2017) synthesized novel compounds and evaluated their efficacy against various bacterial and fungal strains, as well as breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Ashok et al., 2016); (Singh et al., 2017).

  • Photovoltaic Properties : Gad et al. (2020) conducted a study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. Their research contributes to the development of efficient photosensitizers for solar cell applications (Gad et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDECIIDIVZISJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351002
Record name 3-(4-Methoxyphenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23000-33-1
Record name 3-(4-Methoxyphenyl)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 3-(4-methoxyphenyl)-2H-chromen-2-one in Dalbergia latifolia?

A1: Identifying 3-(4-methoxyphenyl)-2H-chromen-2-one within Dalbergia latifolia heartwood extractives is significant due to the compound's potential biological activities. While the provided research focuses on characterizing the chemical composition of the wood, the presence of this specific compound suggests avenues for further investigation.

Q2: Could you elaborate on the potential applications of compounds like 3-(4-methoxyphenyl)-2H-chromen-2-one found in D. latifolia extractives?

A: While the research doesn't directly investigate the applications of 3-(4-methoxyphenyl)-2H-chromen-2-one, structurally similar compounds exhibiting a range of biological activities, such as antiviral properties, have been reported. For instance, phenolic compounds extracted from Cassia siamea have shown anti-tobacco mosaic virus activity []. This suggests that further research into the bioactivity of 3-(4-methoxyphenyl)-2H-chromen-2-one found in D. latifolia is warranted and could unveil potential applications in various fields.

Q3: What analytical techniques were employed to identify and quantify 3-(4-methoxyphenyl)-2H-chromen-2-one in the D. latifolia heartwood?

A: The researchers utilized a combination of advanced analytical techniques to identify and analyze the chemical components present in D. latifolia heartwood []. These included:

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